Cas no 1361813-03-7 (2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile)

2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile is a specialized pyridine derivative featuring a difluoromethyl group and an aminomethyl substituent, which enhance its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the electron-withdrawing cyano group and methoxy moiety further contributes to its versatility in nucleophilic and electrophilic reactions. This compound is particularly valuable for constructing heterocyclic frameworks due to its structural motifs, enabling applications in the development of bioactive molecules. Its well-defined chemical properties and stability under controlled conditions make it a reliable choice for research and industrial-scale synthesis.
2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile structure
1361813-03-7 structure
商品名:2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile
CAS番号:1361813-03-7
MF:C10H11F2N3O
メガワット:227.210648775101
CID:4932220

2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile
    • インチ: 1S/C10H11F2N3O/c1-16-8-4-6(2-3-13)7(5-14)15-9(8)10(11)12/h4,10H,2,5,14H2,1H3
    • InChIKey: JUUCBWVXKLVJDO-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=C(CC#N)C(CN)=N1)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • トポロジー分子極性表面積: 71.9
  • 疎水性パラメータ計算基準値(XlogP): 0

2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022001117-500mg
2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile
1361813-03-7 97%
500mg
$999.60 2022-03-01
Alichem
A022001117-1g
2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile
1361813-03-7 97%
1g
$1,764.00 2022-03-01

2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile 関連文献

2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrileに関する追加情報

Comprehensive Overview of 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361813-03-7)

The compound 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile (CAS No. 1361813-03-7) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and aminomethyl functional groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing novel therapeutics and crop protection agents.

In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group in 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile contributes to its lipophilicity, a critical factor in drug design. This property aligns with current trends in medicinal chemistry, where fluorine incorporation is a key strategy for optimizing drug candidates.

The compound's methoxy and acetonitrile moieties further expand its utility. The methoxy group can influence electronic effects and hydrogen bonding, while the acetonitrile functionality offers versatility in further chemical modifications. These attributes make it a sought-after building block in organic synthesis, particularly for constructing heterocyclic frameworks prevalent in modern pharmaceuticals.

From an applications perspective, 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile has garnered attention in the development of kinase inhibitors and antimicrobial agents. Its structural similarity to known bioactive molecules positions it as a promising scaffold for targeting enzyme active sites. Researchers are also exploring its potential in agrochemicals, where fluorinated compounds are prized for their pest control efficacy and environmental persistence.

Synthetic routes to 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile typically involve multi-step sequences starting from commercially available pyridine precursors. Key steps often include electrophilic fluorination, nucleophilic substitution, and reductive amination. Process optimization remains an active area of investigation, with a focus on improving yields and minimizing hazardous byproducts.

Analytical characterization of this compound employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. These methods confirm the structure and purity of the material, which is crucial for its intended applications. Stability studies under various conditions (pH, temperature, light exposure) are routinely conducted to ensure its suitability for different research and development purposes.

The growing interest in 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile reflects broader trends in chemical research. As the pharmaceutical industry continues to explore fluorine-containing compounds, this molecule's importance will likely increase. Its combination of hydrogen bond donors and acceptors, along with its moderate molecular weight, makes it particularly attractive for fragment-based drug discovery approaches.

Environmental and safety considerations for handling 2-(Aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended during manipulation. Material safety data sheets provide detailed handling instructions for researchers working with this chemical.

Future research directions for this compound may include exploring its biological activity profile through high-throughput screening, investigating its metabolism in biological systems, and developing more efficient synthetic methodologies. The compound's versatility ensures its continued relevance in multiple areas of chemical research and development.

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